molecular formula C17H19N3O4S B2583990 2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034587-49-8

2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2583990
CAS No.: 2034587-49-8
M. Wt: 361.42
InChI Key: IJNNDXXSVVBJJF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a specialized synthetic compound designed for pharmaceutical and chemical biology research. This molecule features a benzothiadiazole 1,1-dioxide core, a scaffold recognized for its diverse biological activities and utility in drug discovery . The structure is further functionalized with a 1,3-dimethyl group on the heterocycle and an acetamide linker bearing a benzyloxy moiety, making it a valuable intermediate for structure-activity relationship (SAR) studies, library synthesis, and as a building block in medicinal chemistry programs. This compound is intended for research applications only. It is particularly suited for investigations into novel kinase inhibitors, GPCR ligands, or other therapeutically relevant targets where heterocyclic acetamides have shown significant promise . Researchers can utilize this chemical probe to explore enzyme inhibition, cellular signaling pathways, and for the development of new agents for potential applications in areas such as oncology, neuroscience, and inflammation. Disclaimer: This product is for research purposes only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-19-15-9-8-14(10-16(15)20(2)25(19,22)23)18-17(21)12-24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNDXXSVVBJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COCC3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: 285.34 g/mol
  • IUPAC Name: this compound

This compound features a benzyloxy group and a thiadiazole moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The introduction of various substituents on the thiadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance:

  • Activity Against Bacteria: Studies have shown that compounds similar to this compound demonstrate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/ml to 300 µg/ml depending on structural modifications .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines:

Cell LineGI50 Value (µM)Reference
Non-small lung cancer (HOP 92)-6.49
Colon cancer (HCC-2998)-5.31
Prostate cancer (PC3)-5.48

The presence of electron-withdrawing groups at specific positions on the thiadiazole ring has been correlated with increased cytotoxicity against cancer cells.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity: Thiadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: The presence of dioxido groups may confer antioxidant properties that protect cells from oxidative stress.

Case Study 1: Antibacterial Efficacy

A study conducted by Bhatt et al. explored a series of thiadiazole derivatives for antibacterial activity. The results indicated that modifications at the C5 position significantly enhanced activity against E. coli and S. aureus. The most potent derivatives exhibited MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The study highlighted that compounds with specific substitutions at the C-terminal exhibited enhanced cytotoxicity against prostate and lung cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

Benzo[c][1,2,5]thiadiazole vs. Benzimidazole and Benzothiazole Derivatives
  • Benzimidazole-Triazole-Thiazole Hybrids (e.g., Compounds 9a–e) : These feature a benzimidazole core linked to triazole-thiazole-acetamide groups. The absence of sulfonyl groups reduces polarity compared to the target compound .

Substituent Effects

  • Benzyloxy Group : The target compound’s benzyloxy moiety increases lipophilicity, which may enhance membrane permeability compared to N-(5-(methylthio)thiazol-2-yl)benzamide derivatives (), which have a methylthio group .
  • Sulfonyl (Dioxido) Groups: These groups in the target compound contrast with the thioxothiazolidinone moieties in ’s urease inhibitors, where sulfur-based substituents modulate enzyme binding .

Physicochemical and Spectral Data Comparison

  • Compound 9c (): Melting point = 218–220°C; IR (C=O stretch at 1680 cm⁻¹); ¹H NMR (δ 8.2 ppm for triazole protons) .
  • Thioxothiazolidinyl-Acetamide (): MS [M⁺] = 396.0780; ¹³C NMR (δ 175 ppm for C=O) .

Computational and Drug-Likeness Profiles

  • Molinspiration Parameters : ’s benzothiazole derivatives showed logP = 3.2–4.1, indicating moderate lipophilicity comparable to the target compound’s predicted profile .
  • Docking Studies : Compounds like 9c () bind to α-glucosidase via hydrogen bonding, suggesting the target’s sulfonyl groups could enhance similar interactions .

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